molecular formula C10H6Br2N2 B13096802 3,3'-Dibromo-2,2'-bipyridine CAS No. 1189043-17-1

3,3'-Dibromo-2,2'-bipyridine

Cat. No.: B13096802
CAS No.: 1189043-17-1
M. Wt: 313.98 g/mol
InChI Key: MCXPUPKYSSCIFG-UHFFFAOYSA-N
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Description

3,3’-Dibromo-2,2’-bipyridine is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of bipyridine, where two bromine atoms are substituted at the 3 and 3’ positions of the bipyridine ring. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of 3,3’-Dibromo-2,2’-bipyridine can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors and precise control of temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dibromo-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki coupling with phenylboronic acid yields 3,3’-diphenyl-2,2’-bipyridine .

Mechanism of Action

The mechanism of action of 3,3’-Dibromo-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dibromo-2,2’-bipyridine is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex ligands and materials with tailored properties .

Properties

CAS No.

1189043-17-1

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

IUPAC Name

3-bromo-2-(3-bromopyridin-2-yl)pyridine

InChI

InChI=1S/C10H6Br2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H

InChI Key

MCXPUPKYSSCIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)Br)Br

Origin of Product

United States

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